5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine
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Overview
Description
5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine is a complex organic compound that features a nitro group, a tetrahydronaphthalene moiety, and a pyridin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 1,2,3,4-tetrahydronaphthalene to introduce the nitro group, followed by the coupling of the resulting nitro compound with pyridin-2-amine under specific conditions. Catalysts such as palladium or platinum are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the handling of reactive intermediates and the potential hazards associated with nitro compounds .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the pyridin-2-amine moiety.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine: Similar structure but lacks the nitro group.
Uniqueness
5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine is unique due to the presence of both the nitro group and the pyridin-2-amine moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-18(20)12-8-9-15(16-10-12)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIVFIZEDBOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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